An In-depth Technical Guide to 2-(5-acetylthiophen-2-yl)acetonitrile (CAS 107701-61-1)
An In-depth Technical Guide to 2-(5-acetylthiophen-2-yl)acetonitrile (CAS 107701-61-1)
A Core Heterocyclic Building Block for Advanced Research and Development
Authored by: Your Senior Application Scientist
Abstract
This whitepaper provides a comprehensive technical overview of 2-(5-acetylthiophen-2-yl)acetonitrile, a key heterocyclic intermediate. The guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its chemical properties, a validated synthesis pathway with detailed experimental protocols, and a thorough discussion of its analytical characterization. Furthermore, this document explores the potential applications of this versatile building block in drug discovery and materials science, grounded in the well-established utility of the thiophene scaffold. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for leveraging 2-(5-acetylthiophen-2-yl)acetonitrile in pioneering research endeavors.
Introduction: The Strategic Value of the Thiophene Scaffold
Thiophene and its derivatives are cornerstones of heterocyclic chemistry, renowned for their wide-ranging biological activities and unique electronic properties.[1] The thiophene ring is a bioisostere of the benzene ring, often leading to improved potency and modified pharmacokinetic profiles in drug candidates. The presence of both an acetyl and an acetonitrile group on the thiophene scaffold in 2-(5-acetylthiophen-2-yl)acetonitrile offers two distinct points for chemical modification, making it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. The acetyl group can undergo a variety of transformations, such as reduction, oxidation, or condensation reactions, while the nitrile group is a precursor to amines, carboxylic acids, and various heterocyclic systems.[2][3]
Physicochemical and Safety Profile
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.
Key Properties
| Property | Value | Source |
| CAS Number | 107701-61-1 | [4] |
| Molecular Formula | C₈H₇NOS | [4] |
| Molecular Weight | 165.21 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred |
| Purity | Typically >95% | [4] |
| SMILES | CC(=O)C1=CC=C(CC#N)S1 | [4] |
Safety and Handling
2-(5-acetylthiophen-2-yl)acetonitrile is classified as hazardous. The following GHS hazard statements apply:
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P363, P501.[4]
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Synthesis and Mechanism
While specific literature on the synthesis of 2-(5-acetylthiophen-2-yl)acetonitrile is not abundant, a robust and logical synthetic route can be devised from its key precursor, 2-acetylthiophene. The proposed pathway involves a two-step process: bromination of the methyl group of 2-acetylthiophene followed by nucleophilic substitution with cyanide.
Synthesis of 2-Acetylthiophene (Precursor)
2-Acetylthiophene is a commercially available starting material.[5] It is typically synthesized via the Friedel-Crafts acylation of thiophene with acetyl chloride, using a Lewis acid catalyst such as stannic chloride.[5][6] Stannic chloride is preferred over aluminum chloride as it minimizes the polymerization of the thiophene ring.[6]
Proposed Synthesis of 2-(5-acetylthiophen-2-yl)acetonitrile
The following is a proposed, logical pathway for the synthesis of the title compound.
Step 1: Synthesis of 2-(5-(2-bromoacetyl)thiophen-2-yl)acetonitrile
This step involves the selective bromination of the methyl group of 2-acetylthiophene. This is a standard alpha-bromination of a ketone.
Step 2: Cyanation to yield 2-(5-acetylthiophen-2-yl)acetonitrile
The bromo intermediate is then subjected to a nucleophilic substitution reaction with a cyanide salt to introduce the acetonitrile moiety.
Detailed Experimental Protocol (Representative)
Materials:
-
2-Acetylthiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Step 1: Synthesis of 2-(5-(2-bromoacetyl)thiophen-2-yl)acetonitrile
-
To a solution of 2-acetylthiophene (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromo intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(5-acetylthiophen-2-yl)acetonitrile
-
Dissolve the crude 2-(5-(2-bromoacetyl)thiophen-2-yl)acetonitrile in DMF.
-
Add sodium cyanide (1.2 eq) to the solution and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(5-acetylthiophen-2-yl)acetonitrile.
Synthetic Workflow Diagram
Caption: A schematic of the proposed two-step synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure. The proton NMR should show characteristic signals for the acetyl methyl group, the methylene protons of the acetonitrile group, and the protons on the thiophene ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, with characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final product.
Applications in Research and Development
The unique bifunctional nature of 2-(5-acetylthiophen-2-yl)acetonitrile makes it a valuable building block in several areas of chemical research.
Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The acetyl and acetonitrile moieties in the title compound can be readily transformed into a variety of other functional groups, allowing for the rapid generation of diverse libraries of compounds for biological screening. For instance, the ketone can be a handle for forming hydrazones or pyrazoles, while the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, both of which are common functionalities in active pharmaceutical ingredients (APIs).[7]
Materials Science
Thiophene-based materials are of great interest in the field of organic electronics due to their conductive properties.[2] The ability to functionalize 2-(5-acetylthiophen-2-yl)acetonitrile at two different positions allows for the synthesis of novel monomers for the creation of conducting polymers with tailored electronic and physical properties.
Logical Relationship of Functional Groups to Applications
Caption: The dual functionality enables diverse applications.
Conclusion
2-(5-acetylthiophen-2-yl)acetonitrile is a strategically important heterocyclic compound with significant potential as a versatile building block in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a detailed and logical synthetic pathway, and a discussion of its potential applications. By understanding the underlying chemistry and leveraging the protocols outlined herein, researchers can effectively utilize this compound to accelerate their research and development programs.
References
- Smolecule. (2023, August 17). 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile.
- Benchchem. 2-(5-Bromothiophen-2-yl)acetonitrile | 71637-37-1.
- ChemScene. 107701-61-1 | 2-(5-Acetylthiophen-2-yl)acetonitrile.
- MDPI. (2023).
- Wikipedia. 2-Acetylthiophene.
- Google Patents. Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug.
- PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
- Organic Syntheses. 2-acetothienone.
- PubChem. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655.
- BLDpharm. 339098-98-5|2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetonitrile.
- Lab Alley. Acetonitrile in the Pharmaceutical Industry.
- Sigma-Aldrich. 2-(5-Bromothiophen-2-yl)acetonitrile | 71637-37-1.
- ACS Publications. (2023, June 23). Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts | The Journal of Organic Chemistry.
- Sciforum. (2023, November 15).
- Royal Society of Chemistry. (2024, March 19). Recent investigations into deborylative (thio-/seleno-)
- Fisher Scientific. (2023, October 19).
- ResearchGate. (2025, August 6).
- ACS Publications. (2021, March 16).
- PENTA. (2025, April 29).
- ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Request PDF.
- ResearchGate.
- Organic Chemistry Portal.
- MilliporeSigma. (2025, July 30).
- Patsnap Eureka. Method for preparing 2- acetylthiophene.
- Queen's University Belfast. (2012, February 27).
- Carl ROTH.
- Benchchem. Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.
- TCI Chemicals. (2025, May 21).
- Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- PMC. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists.
- NIH. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Santa Cruz Biotechnology. 2-(5-bromothiophen-2-yl)acetonitrile | CAS 71637-37-1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile | 339098-98-5 [smolecule.com]
- 3. laballey.com [laballey.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
